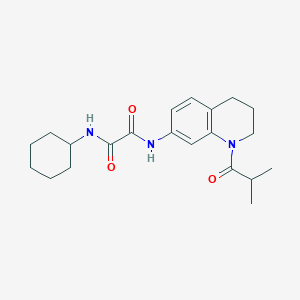

N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

描述

属性

IUPAC Name |

N-cyclohexyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-14(2)21(27)24-12-6-7-15-10-11-17(13-18(15)24)23-20(26)19(25)22-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQDDSTOXITCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, which can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride under basic conditions . The resulting amine is then reacted with cyclohexyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

化学反应分析

Types of Reactions

N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and oxalamide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide

- Substituents: N1: 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl (identical to the target compound). N2: 4-methylbenzyl group.

- Key Differences: The cyclohexyl group in the target compound is replaced with a 4-methylbenzyl group.

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Substituents: N1: 3-hydroxypropyl group. N2: Hexahydropyrido-quinolinone scaffold (distinct from tetrahydroquinoline).

- Key Differences: The hydroxypropyl group introduces polarity, likely improving aqueous solubility relative to the cyclohexyl group. The hexahydropyrido-quinolinone core contains an additional ketone group, which may influence redox properties or metabolic stability .

Toxicity and Hazard Classification

- Target Compound: No explicit toxicity data is available. However, structurally similar compounds (e.g., 4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .

- N2-(4-methylbenzyl) Analog : Safety data is unspecified, but benzyl derivatives often share comparable irritation hazards due to aromatic substituents .

- N1-(3-hydroxypropyl) Analog : The hydroxypropyl group may mitigate lipophilicity-related toxicity but could introduce new risks (e.g., reactive oxygen species generation) .

Solubility and Bioavailability

- Cyclohexyl Group : Likely reduces aqueous solubility but improves membrane permeability due to hydrophobicity.

- 3-Hydroxypropyl Group : Increases solubility but may require formulation adjustments to maintain bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*THQ = 1,2,3,4-tetrahydroquinolin-7-yl

Table 2: Hazard Classification of Related Compounds

Research Implications

The structural variations among oxalamide derivatives significantly impact their pharmacological and toxicological profiles. For instance:

- Cyclohexyl vs. Benzyl Groups : The cyclohexyl group in the target compound may favor blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development. In contrast, benzyl derivatives might excel in peripheral targets .

- Isobutyryl Modification: This group likely stabilizes the tetrahydroquinoline scaffold against metabolic degradation, a feature shared across analogs .

生物活性

Chemical Structure and Properties

N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is characterized by a complex structure that influences its biological interactions. The compound features two distinct functional groups: a cyclohexyl moiety and a tetrahydroquinoline derivative. These structural components are essential for its pharmacological properties.

Chemical Structure

- Molecular Formula: C₁₈H₂₃N₃O₂

- Molecular Weight: 315.39 g/mol

- IUPAC Name: this compound

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential: In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest.

Pharmacological Studies

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | Effective against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Cytotoxicity in Cancer Cell Lines | IC50 values range from 5 to 15 µM in tested cancer cell lines (e.g., MCF-7, HeLa). |

| Apoptosis Induction | Flow cytometry analysis indicated increased annexin V staining in treated cells. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using the broth microdilution method, revealing a minimum inhibitory concentration (MIC) of 20 µg/mL against S. aureus.

Case Study 2: Anticancer Activity

In another investigation focused on its anticancer properties, the compound was evaluated for its effects on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。